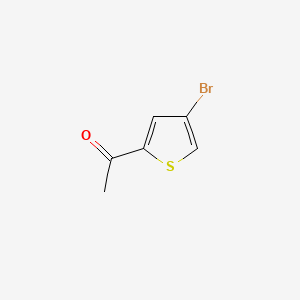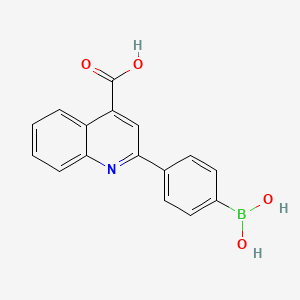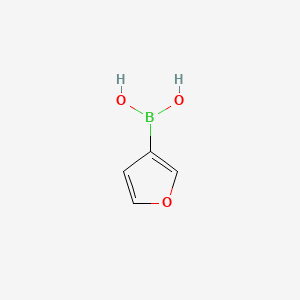
2-Acetyl-4-bromothiophene
概要
説明
2-Acetyl-4-bromothiophene (ABT) is an organic compound belonging to the thiophene family. It is an aromatic compound with a five-membered ring containing two sulfur atoms and one bromine atom. ABT has been studied extensively due to its potential applications in a variety of scientific fields, ranging from drug design to material science.
科学的研究の応用
Quantum Computational and Spectroscopic Studies
2-Acetylthiophene (2ATP) and its bromination compound, 2-acetyl-5-bromothiophene (2A5BTP), have been characterized using various experimental techniques such as FT-IR, FT-Raman, and UV–Vis. These compounds, including derivatives of 2-acetyl-4-bromothiophene, are analyzed for their electronic transitions, molecular orbital calculations, and charge exchanges within the molecule. Such studies aid in understanding the properties of these compounds, including their non-linear optical (NLO) properties, which are crucial for various applications in materials science and photonics (Rahuman et al., 2020).
Microwave-Assisted Synthesis
Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes, which includes derivatives like this compound, demonstrates the efficiency and versatility of this method in organic synthesis. The use of such compounds in Suzuki cross-coupling reactions highlights their importance in the formation of complex organic molecules, beneficial for pharmaceutical and materials research (Dawood et al., 2015).
Synthesis and Industrial Applications
2-Bromothiophene synthesis, a close relative of this compound, has been extensively studied, providing insights into its industrial production methods. These methods are crucial for producing intermediates used in various chemical industries, including pharmaceuticals (Chen Li-gong, 2007).
Applications in Drug Intermediates
The preparation of drug intermediates, such as methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate from 2-bromothiophene (a compound closely related to this compound), showcases the application of these compounds in the pharmaceutical industry. This preparation is often part of undergraduate organic chemistry experiments, indicating its educational significance in addition to its practical applications (W. Min, 2015).
Catalytic Reactions
This compound and related compounds have been utilized in palladium-catalyzed reactions, such as C-H homocoupling and direct arylation. These reactions are fundamental in organic synthesis, allowing for the construction of complex molecules with potential applications in materials science and drug development (Beydoun et al., 2011).
作用機序
Target of Action
Thiophene derivatives, to which 2-acetyl-4-bromothiophene belongs, are known to exhibit a variety of biological effects . They have been studied for their potential as biologically active compounds .
Mode of Action
It’s known that bromination of 2-acetylthiophene and its derivatives occurs at the 5-position of the thiophene ring . This bromination process could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological pathways due to their diverse pharmacological properties .
Result of Action
Thiophene derivatives are known to exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Safety and Hazards
生化学分析
Biochemical Properties
2-Acetyl-4-bromothiophene plays a significant role in biochemical reactions, particularly in the synthesis of thiophene-based derivatives. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. For instance, it can participate in condensation reactions, such as the Gewald reaction, to form aminothiophene derivatives . These interactions are crucial for the development of biologically active compounds with potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives, including this compound, have been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties . These effects are mediated through the compound’s ability to interact with cellular receptors and enzymes, altering the expression of specific genes and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and cellular function. For instance, thiophene derivatives have been found to inhibit the activity of certain enzymes involved in inflammation and cancer progression . The molecular interactions of this compound are essential for its biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can undergo degradation under certain conditions, affecting their biological activity . Understanding the temporal effects of this compound is essential for optimizing its use in biochemical and pharmaceutical applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . Determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing the risks associated with this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels, affecting cellular processes. For example, thiophene derivatives can modulate the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, impacting energy production and cellular metabolism . Understanding the metabolic pathways of this compound is essential for elucidating its biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, thiophene derivatives can be transported across cell membranes by specific transporters, influencing their bioavailability and therapeutic efficacy . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biomedical applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, thiophene derivatives can localize to the endoplasmic reticulum or mitochondria, influencing their biological activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
特性
IUPAC Name |
1-(4-bromothiophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrOS/c1-4(8)6-2-5(7)3-9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVLWNKFMNRJED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370632 | |
| Record name | 1-(4-Bromothiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7209-11-2 | |
| Record name | 1-(4-Bromothiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Bromo-2-thienyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















